molecular formula C17H18N2O2 B11846513 Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate

Cat. No.: B11846513
M. Wt: 282.34 g/mol
InChI Key: ILBFLCWPORQFNW-UHFFFAOYSA-N
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Description

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a nicotinate moiety linked to a dihydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate typically involves the reaction of 3,4-dihydroisoquinoline derivatives with nicotinic acid or its esters. One common method involves the use of a Lewis acid catalyst to facilitate the condensation reaction between 3,4-dihydroisoquinoline and methyl nicotinate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the nicotinate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or sulfonated nicotinate derivatives.

Scientific Research Applications

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate stands out due to its unique combination of a nicotinate moiety and a dihydroisoquinoline structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C17H18N2O2/c1-12-9-15(17(20)21-2)10-18-16(12)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

ILBFLCWPORQFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C(=O)OC

Origin of Product

United States

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